molecular formula C17H14N2O3 B8565647 1-(1-Methoxyimino-indan-5-yl)2-pyridin-4-yl-ethane-1,2-dione CAS No. 405554-66-7

1-(1-Methoxyimino-indan-5-yl)2-pyridin-4-yl-ethane-1,2-dione

Cat. No. B8565647
M. Wt: 294.30 g/mol
InChI Key: GUPVAYODPWPSIM-UHFFFAOYSA-N
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Description

1-(1-Methoxyimino-indan-5-yl)2-pyridin-4-yl-ethane-1,2-dione is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methoxyimino-indan-5-yl)2-pyridin-4-yl-ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methoxyimino-indan-5-yl)2-pyridin-4-yl-ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

405554-66-7

Product Name

1-(1-Methoxyimino-indan-5-yl)2-pyridin-4-yl-ethane-1,2-dione

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-dione

InChI

InChI=1S/C17H14N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10H,3,5H2,1H3

InChI Key

GUPVAYODPWPSIM-UHFFFAOYSA-N

Canonical SMILES

CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of DMSO (43 ml, 0.56 mol) and dichloromethane (800 ml) at −70° C. under argon, was added oxalyl chloride (43.2 g) and then a solution of the product of Step 3 (55 g, 0.185 mol) in a mixture of dichloromethane/DMSO (1000 ml/60 ml) over 2 hours at −60° C. After stirring for 2 hours at −60° C., triethylamine (154 ml) was added dropwise and the mixture then allowed to warm to room temperature overnight. The reaction mixture was then quenched with water, the organic phase separated then washed with water, dried (Na2SO4) and concentrated to yield the title compound (51 g, 94%) as a yellow solid. 1H NMR (CDCl3) 8.87 (2H, d), 7.89-7.77 (5H, m), 4.03 (3H, s), 3.09 (2H,m), 2.93 (2H, m).
Name
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Name
dichloromethane DMSO
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
154 mL
Type
solvent
Reaction Step Four
Yield
94%

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